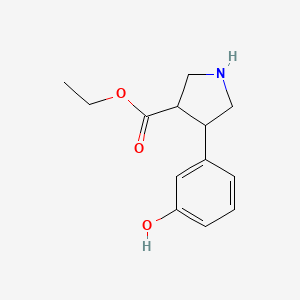
Ethyl-4-(3-Hydroxyphenyl)pyrrolidin-3-carboxylat
Übersicht
Beschreibung
“Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C13H17NO3. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, a common structure in many biologically active compounds. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate” are not detailed in the available literature, pyrrolidine derivatives are known to undergo various chemical reactions. These can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
Drug Discovery
Der Pyrrolidinring wird von Medizinalchemikern häufig verwendet, um Verbindungen für die Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Antibakterielle Aktivität
Die Untersuchung der Struktur-Wirkungs-Beziehung (SAR) zeigte, dass die antibakterielle Aktivität von Pyrrolidinderivaten durch die N'-Substituenten beeinflusst werden kann . Dies deutet darauf hin, dass „Ethyl-4-(3-Hydroxyphenyl)pyrrolidin-3-carboxylat“ möglicherweise bei der Entwicklung neuer antibakterieller Mittel eingesetzt werden könnte.
Asymmetrische Organokatalyse
Pyrrolidinbasierte Organokatalysatoren wurden in der asymmetrischen Synthese eingesetzt . Die asymmetrische Funktionalisierung von Aldehyden ist eine der Anwendungen, bei denen diese Katalysatoren eingesetzt wurden . Daher könnte „this compound“ möglicherweise als Organokatalysator in der asymmetrischen Synthese verwendet werden.
Synthese biologisch aktiver Verbindungen
Substituierte chirale Pyrrolidine, wie z. B. „this compound“, sind häufige heterocyclische Strukturmotive, die in biologisch aktiven natürlichen und synthetischen Verbindungen vorkommen . Diese Gerüste spielen auch eine entscheidende Rolle als Baustein in der organischen Synthese .
Liganden-Design
Das Pyrrolidingerüst prägt die Struktur vieler Liganden . Daher könnte „this compound“ möglicherweise beim Design neuer Liganden für verschiedene biologische Ziele eingesetzt werden.
Synthese von 1-Hydroxy-Pyrrolidin-2,5-dionen
Es wurde eine neue Reaktion zur Synthese von 3,4-disubstituierten 1-Hydroxy-Pyrrolidin-2,5-dionen aus 3-substituierten Cumarinen und Nitromethan gefunden . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Synthese von 1-Hydroxy-Pyrrolidin-2,5-dionen eingesetzt werden könnte.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-4-3-5-10(15)6-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAUMTTXQAOWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



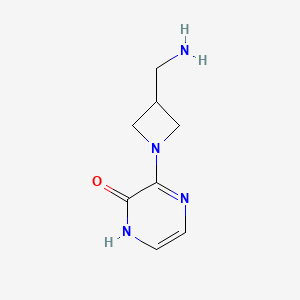
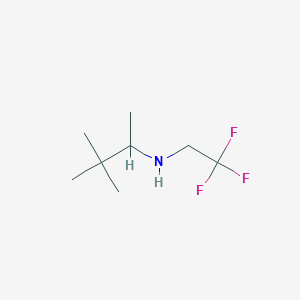
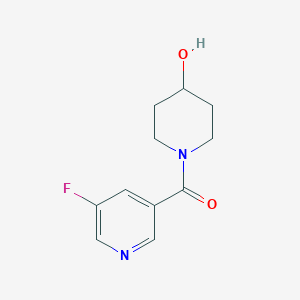
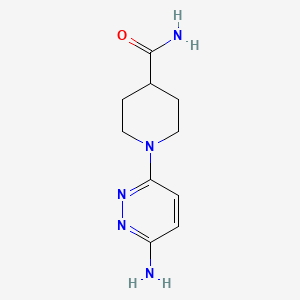
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)

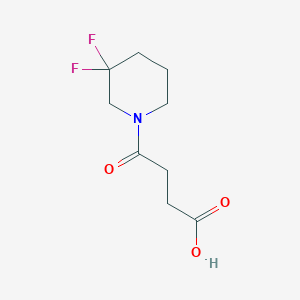

![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)
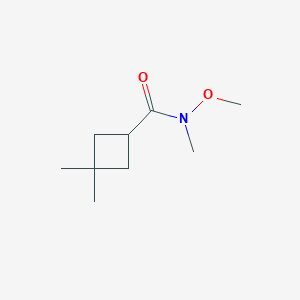
![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)


